molecular formula C28H50O10 B1248924 3-O-(alpha-L-oleandrosyl)erythronolide B

3-O-(alpha-L-oleandrosyl)erythronolide B

Katalognummer B1248924
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: JAQMVBAAUKSWIW-DDRSCQIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-(alpha-L-oleandrosyl)erythronolide B is a macrolide that is erythronolide B having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a glycoside, a macrolide and a monosaccharide derivative. It derives from an erythronolide B.

Wissenschaftliche Forschungsanwendungen

Functional Analysis in Antibiotic Biosynthesis

3-O-(alpha-L-oleandrosyl)erythronolide B plays a crucial role in the biosynthesis of certain antibiotics. Studies have shown that specific genes and enzymes are involved in the biosynthesis of l-oleandrose and d-desosamine, which are crucial components of macrolide antibiotics like oleandomycin. These studies have helped understand the complex pathways and enzymatic processes in antibiotic production, especially in the oleandomycin biosynthesis pathway in Streptomyces antibioticus (Rodríguez et al., 2001).

Hybrid Macrolide Antibiotics Production

3-O-(alpha-L-oleandrosyl)erythronolide B has been identified as a key intermediate in the creation of new 'hybrid' macrolide antibiotics. By incorporating this compound during the fermentation process of certain bacterial strains, researchers have been able to synthesize new antibiotic compounds with structures that combine elements of erythromycin and oleandomycin. These new compounds have been found to be less active but more stable to acid than erythromycin A, offering potential for the development of new antibiotics (Spagnoli et al., 1983).

Advancements in Macrolide Antibiotic Synthesis

The compound has also been a focus in the semisynthetic production of macrolide antibiotics. Research involving the transformation of erythronolide A oxime by Streptomyces antibioticus ATCC 11891 to produce a new antibiotic, 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime, highlights its role in creating less active but more acid-stable antibiotic variants (LeMahieu et al., 1976).

Investigation of Biosynthetic Pathways

Considerable research has gone into identifying and expressing genes involved in the biosynthesis of l-oleandrose, a component of oleandomycin, and its intermediate l-olivose. These studies have contributed significantly to our understanding of the genetic and enzymatic mechanisms underlying the biosynthesis of deoxysugars like l-oleandrose in antibiotic-producing bacteria (Aguirrezabalaga et al., 2000).

Cloning and Gene Function Elucidation

Research involving the cloning of genes from Saccharopolyspora erythraea, related to the formation of deoxysugars in erythromycin biosynthesis, has helped understand the complex genetics behind the production of macrolide antibiotics. These studies have been instrumental in elucidating the roles of various genes in the biosynthesis pathways of compounds like 3-O-(alpha-L-oleandrosyl)erythronolide B (Vara et al., 1989).

Eigenschaften

Produktname

3-O-(alpha-L-oleandrosyl)erythronolide B

Molekularformel

C28H50O10

Molekulargewicht

546.7 g/mol

IUPAC-Name

(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1

InChI-Schlüssel

JAQMVBAAUKSWIW-DDRSCQIDSA-N

Isomerische SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-(alpha-L-oleandrosyl)erythronolide B
Reactant of Route 2
3-O-(alpha-L-oleandrosyl)erythronolide B
Reactant of Route 3
3-O-(alpha-L-oleandrosyl)erythronolide B
Reactant of Route 4
3-O-(alpha-L-oleandrosyl)erythronolide B
Reactant of Route 5
3-O-(alpha-L-oleandrosyl)erythronolide B
Reactant of Route 6
3-O-(alpha-L-oleandrosyl)erythronolide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.